N-Boc-DL-2-amino-1-butanol
Overview
Description
. It is a derivative of 2-amino-1-butanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and peptides.
Mechanism of Action
Target of Action
N-Boc-DL-2-amino-1-butanol is a chemical compound used primarily in the field of organic synthesis . Its primary targets are amino functions, where it serves as a protecting group . The role of this compound is to protect the amino functions during the synthesis of multifunctional targets .
Mode of Action
The mode of action of this compound involves the protection of amino functions. It is used to convert an amino function to tert-butyl carbamate, also known as a Boc-derivative . This conversion is generally the first option when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of peptides and other multifunctional targets . The compound facilitates the synthesis of these targets by protecting the amino functions, preventing them from reacting with other compounds during the synthesis process .
Result of Action
The result of the action of this compound is the successful protection of amino functions during the synthesis of multifunctional targets . This allows for the synthesis of complex molecules without unwanted side reactions, contributing to the efficiency and success of the synthesis process .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of strong base, which can facilitate the rearrangement of Boc 2-derivatives . Additionally, the stability of this compound can be influenced by temperature and pH conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-DL-2-amino-1-butanol can be synthesized through the reaction of 2-amino-1-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent like ethanol or dichloromethane at room temperature. The Boc group is introduced to protect the amino group, preventing unwanted side reactions during subsequent synthetic steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce purification steps.
Chemical Reactions Analysis
Types of Reactions: N-Boc-DL-2-amino-1-butanol undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Substitution: Tosyl chloride, mesyl chloride, pyridine, dichloromethane.
Deprotection: Trifluoroacetic acid, dichloromethane.
Oxidation: Pyridinium chlorochromate, dichloromethane.
Major Products Formed:
Substitution: N-Boc-DL-2-amino-1-butyl tosylate or mesylate.
Deprotection: 2-amino-1-butanol.
Oxidation: N-Boc-DL-2-amino-1-butanal.
Scientific Research Applications
N-Boc-DL-2-amino-1-butanol is widely used in scientific research due to its versatility:
Medicine: The compound is involved in the development of new therapeutic agents, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
2-Amino-1-butanol: The parent compound without the Boc protecting group.
N-Boc-2-aminoethanol: A similar compound with a shorter carbon chain.
N-Boc-3-amino-1-propanol: A similar compound with a different carbon chain length.
Uniqueness: N-Boc-DL-2-amino-1-butanol is unique due to its specific structure, which combines the protective Boc group with the 2-amino-1-butanol backbone. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRGWGOFPUXNOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571731 | |
Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138373-86-1, 193086-15-6 | |
Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-DL-2-amino-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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